2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C7H15ClO3S. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The general reaction scheme is as follows:
2-Methyl-2-(propan-2-yloxy)propan-1-ol+Chlorosulfonic acid→2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate ester derivatives
- Sulfonate thioester derivatives
- Sulfonic acid derivatives
Scientific Research Applications
Chemistry: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is used in the development of sulfonamide-based drugs, which have applications as antibiotics, diuretics, and antidiabetic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the case of sulfonamide formation, the compound can inhibit enzymes by binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Comparison: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to methanesulfonyl chloride and ethanesulfonyl chloride, the bulkier isopropoxy group can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Benzenesulfonyl chloride, on the other hand, has an aromatic ring that can participate in additional types of reactions, such as electrophilic aromatic substitution.
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxypropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBUIGKQXQNHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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